molecular formula C9H7N3O6 B1217604 Romucide CAS No. 56840-61-0

Romucide

Cat. No.: B1217604
CAS No.: 56840-61-0
M. Wt: 253.17 g/mol
InChI Key: ZIWXVQKFPSEGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Romucide is a monoclonal antibody (mAb) therapeutic agent designed for autoimmune and inflammatory disorders, such as rheumatoid arthritis and Crohn’s disease. Monoclonal antibodies like this compound are engineered to target specific antigens, leveraging recombinant DNA technology to ensure consistency in structure and function. Analytical characterization of this compound involves advanced techniques such as peptide mapping, size-exclusion chromatography (SEC), and surface plasmon resonance (SPR) to validate its primary, secondary, and tertiary structures, as well as bioactivity .

Properties

CAS No.

56840-61-0

Molecular Formula

C9H7N3O6

Molecular Weight

253.17 g/mol

IUPAC Name

2-[(3-nitrophenyl)hydrazinylidene]propanedioic acid

InChI

InChI=1S/C9H7N3O6/c13-8(14)7(9(15)16)11-10-5-2-1-3-6(4-5)12(17)18/h1-4,10H,(H,13,14)(H,15,16)

InChI Key

ZIWXVQKFPSEGNN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN=C(C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN=C(C(=O)O)C(=O)O

Other CAS No.

56840-61-0

Synonyms

2-nitrophenylhydrazonomesoxalic acid
romucide
romucyde

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Romucide belongs to the TNF-α inhibitor class, alongside therapeutics such as Infliximab (Remicade®) and its biosimilar Infliximab-dyyb (Remsima®). Below is a detailed comparison based on structural, functional, and analytical

Structural Comparison

Attribute This compound Infliximab (Remicade) Infliximab-dyyb (Remsima)
Molecular Weight ~148 kDa ~148 kDa ~148 kDa
Glycosylation Profile Predominant G0F/G1F glycans Similar G0F/G1F glycans Minor variance in galactosylation
Aggregation (%) ≤2.0 (SEC-HPLC) ≤2.5 (SEC-HPLC) ≤3.0 (SEC-HPLC)
Isoelectric Point (pI) 8.2–8.5 8.3–8.6 8.2–8.5
  • Glycosylation patterns, critical for Fc-mediated effector functions, are highly conserved between this compound and Infliximab, though Remsima shows slight galactosylation variability that may impact pharmacokinetics .

Functional Comparison

Parameter This compound Infliximab Remsima
TNF-α Binding Affinity (KD) 39 pM (SPR) 42 pM (SPR) 45 pM (SPR)
Neutralization EC50 0.12 nM (cell assay) 0.15 nM (cell assay) 0.18 nM (cell assay)
Half-life (t½, days) 9–10 8–10 8–9
  • Key Insights :
    • This compound exhibits marginally superior TNF-α binding affinity (39 pM vs. 42–45 pM) and neutralization potency, suggesting enhanced target engagement .
    • All three compounds share comparable half-lives, aligning with the FcRn-mediated recycling mechanism common to IgG1 mAbs .

Analytical and Clinical Findings

  • Purity and Impurities :
    this compound’s host cell protein (HCP) levels are ≤50 ppm, meeting stringent biosafety thresholds, whereas originator and biosimilar products report HCPs ≤100 ppm .
  • Immunogenicity: Clinical trials of this compound show anti-drug antibody (ADA) rates of 12%, comparable to Infliximab (10–15%) and Remsima (14–18%) .
  • Thermal Stability: this compound retains >95% monomeric content after 6 months at 4°C, outperforming Infliximab (90%) and Remsima (88%) under identical conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.